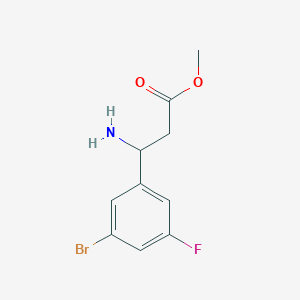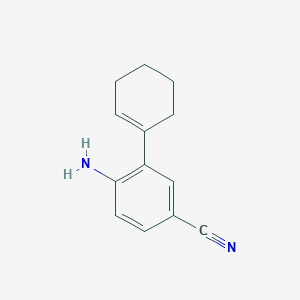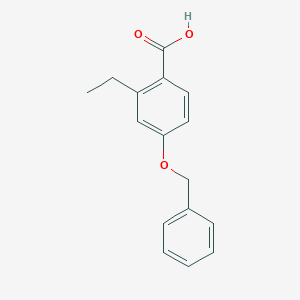
4-(Benzyloxy)-2-ethylbenzoic acid
Vue d'ensemble
Description
4-(Benzyloxy)-2-ethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the fourth position and an ethyl group attached to the second position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-ethylbenzoic acid typically involves the introduction of the benzyloxy and ethyl groups onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where ethylbenzene is first prepared by reacting benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-ethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.
2-Ethylbenzoic acid: Lacks the benzyloxy group, reducing its potential for hydrogen bonding.
4-Methoxy-2-ethylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-2-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-ethyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |
Clé InChI |
BDLHBAKTUHVSIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

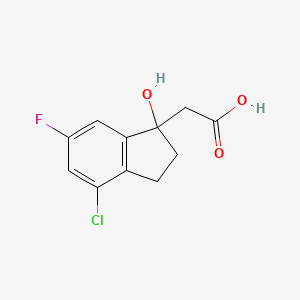
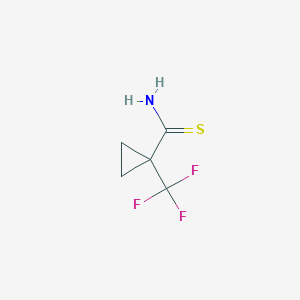
![1-(2-Bromobenzo[d]thiazol-6-yl)butan-1-one](/img/structure/B8370854.png)

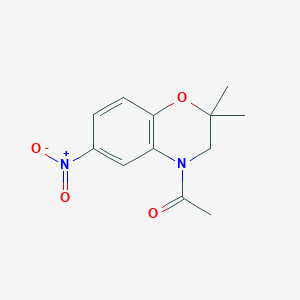

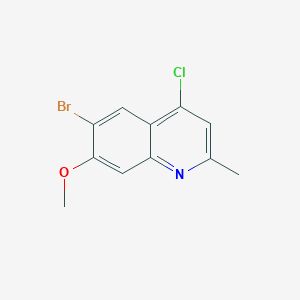
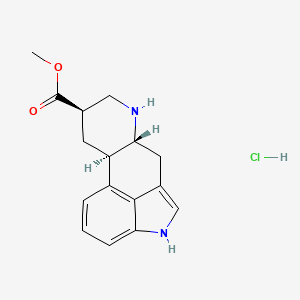


![3-(1H-benzo[d]imidazol-2-yl)-5-bromopyrazin-2-amine](/img/structure/B8370933.png)
